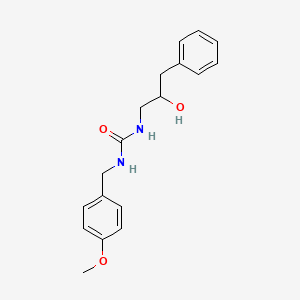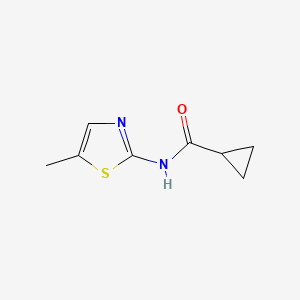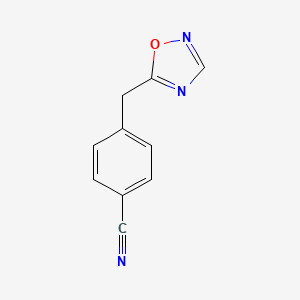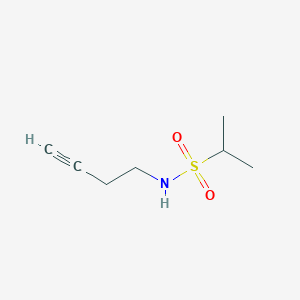
1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxybenzyl)urea, also known as HPPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPB is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
The synthesis of deuterium-labeled compounds for use as internal standards in LC–MS analysis is a critical application in drug research. Liang et al. (2020) described the synthesis of deuterium-labeled AR-A014418, a compound related to 1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxybenzyl)urea, showcasing its potential in pharmacokinetics studies due to its high chemical and isotope purity Liang et al., 2020.
Material Science and Chemical Synthesis
In the field of material science, the synthesis and characterization of substituted phenyl urea and thiourea silatranes were explored by Singh et al. (2016). These compounds, derived from reactions involving components like 1-isocyanato-4-methoxybenzene, demonstrated significant potential in anion recognition through photophysical and theoretical studies Singh et al., 2016.
Biological Applications and Potential Therapeutics
Tsopmo et al. (1999) isolated urea derivatives from the roots of Pentadiplandra brazzeana, identifying compounds including N-Benzyl-N'-(4-methoxybenzyl)urea. Such derivatives highlight the diversity of naturally occurring urea compounds and their potential for biological applications Tsopmo et al., 1999.
Nonlinear Optical Materials
The engineering of noncentrosymmetric structures for nonlinear optics is another fascinating application. Muthuraman et al. (2001) explored the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with various pyridine-1-oxides, achieving second harmonic generation activity. This approach demonstrates the potential of urea derivatives in the design of materials with quadratic nonlinear optical behavior Muthuraman et al., 2001.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-23-17-9-7-15(8-10-17)12-19-18(22)20-13-16(21)11-14-5-3-2-4-6-14/h2-10,16,21H,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZMFGGSKQCWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2967654.png)



![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2967658.png)


![N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2967663.png)


